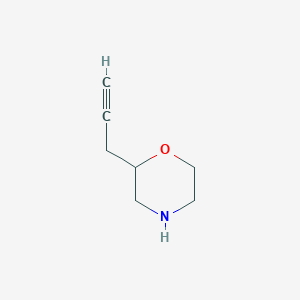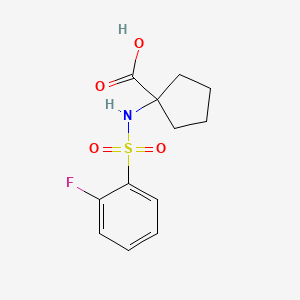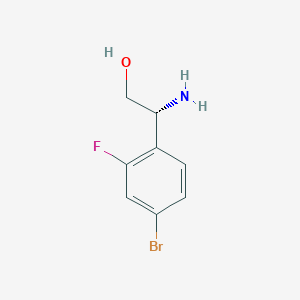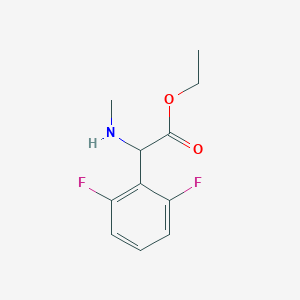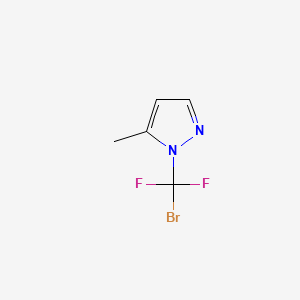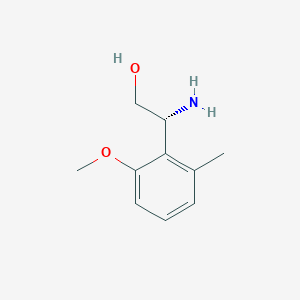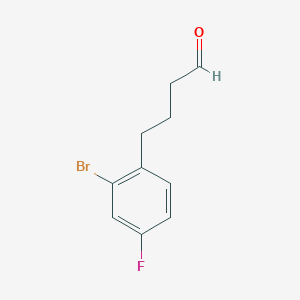
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a hydroxyl group and a 2-methylprop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Alkylation: Introduction of the 2-methylprop-2-enyl group through an alkylation reaction.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or other hydroxylating agents.
Chiral Resolution: Separation of the desired enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the double bond in the 2-methylprop-2-enyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the 2-methylprop-2-enyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexanol: Similar but with different stereochemistry.
Uniqueness: (1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
101859-19-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-methylprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h9-11H,1,3-7H2,2H3/t9-,10+/m0/s1 |
Clé InChI |
GRXZGJVJOZWDAN-VHSXEESVSA-N |
SMILES isomérique |
CC(=C)C[C@@H]1CCCC[C@H]1O |
SMILES canonique |
CC(=C)CC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


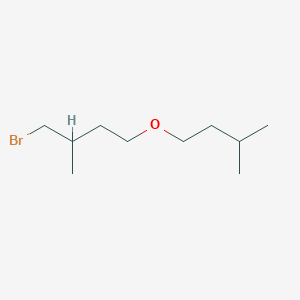

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
